5-Methyl-3(2H)-pyridazinone is a heterocyclic organic compound with the molecular formula CHNO. It features a pyridazinone ring structure, characterized by a six-membered ring containing two nitrogen atoms and a carbonyl group. This compound is recognized for its potential applications in pharmaceuticals and as a building block in organic synthesis due to its unique structural properties.
There is no current information available on the specific mechanism of action of 5-Methyl-3(2H)-pyridazinone.
-Methyl-3(2H)-pyridazinone is a heterocyclic compound, meaning it contains a ring structure with atoms of different elements. Its synthesis has been reported in various research studies, often as a starting material or intermediate in the preparation of more complex molecules. For instance, one study describes its synthesis using a multi-step process involving the reaction of ethyl acetoacetate with hydrazine hydrate.
While the specific biological activity of 5-Methyl-3(2H)-pyridazinone itself remains largely unexplored, the pyridazinone scaffold is present in several bioactive compounds. This has led researchers to investigate the potential of 5-Methyl-3(2H)-pyridazinone as a starting point for the development of new drugs.
Studies suggest that the pyridazinone ring can exhibit various biological activities, including:
Research indicates that 5-Methyl-3(2H)-pyridazinone exhibits various biological activities. Notably, it has shown potential as:
The synthesis of 5-Methyl-3(2H)-pyridazinone can be achieved through several methods:
5-Methyl-3(2H)-pyridazinone has several applications in different fields:
Interaction studies involving 5-Methyl-3(2H)-pyridazinone focus on its binding affinities and mechanisms of action within biological systems. These studies often employ techniques such as:
Such studies are crucial for understanding its potential therapeutic applications and guiding future research directions.
Several compounds share structural similarities with 5-Methyl-3(2H)-pyridazinone, including:
Compound Name | Structural Features | Biological Activity |
---|---|---|
3(2H)-Pyridazinone | Similar ring structure without methyl group | Antimicrobial properties |
4,5-Dihydro-3(2H)-pyridazinone | Saturated variant of pyridazinone | Anti-inflammatory effects |
6-Methyl-3(2H)-pyridazinone | Methyl substitution at position 6 | Potential antitumor activity |
What sets 5-Methyl-3(2H)-pyridazinone apart from these similar compounds is its specific methyl substitution at position 5, which may influence its biological activity and reactivity patterns compared to its analogs. This unique feature could enhance its pharmacokinetic properties and broaden its applicability in medicinal chemistry.
5-Methyl-3(2H)-pyridazinone represents a significant member of the pyridazinone family of heterocyclic compounds, characterized by its distinctive six-membered ring structure containing two adjacent nitrogen atoms [1]. The compound is officially recognized under multiple nomenclature systems, with the International Union of Pure and Applied Chemistry designating it as 4-methyl-1H-pyridazin-6-one, while it is alternatively known as 5-Methyl-3(2H)-pyridazinone [1]. This dual nomenclature reflects different numbering conventions used in chemical literature for pyridazine derivatives.
The compound carries the Chemical Abstracts Service registry number 54709-94-3 and the European Community number 848-491-8 [1]. Additional identification codes include the Molecular Design Limited number MFCD09743644 and the National Service Center number NSC300284 [1]. The compound is also catalogued in international databases with the DSSTox Substance ID DTXSID70316165 and the Nikkaji Number J2.392.385H [1].
Property | Value |
---|---|
Primary IUPAC Name | 4-methyl-1H-pyridazin-6-one [1] |
Alternative IUPAC Name | 5-Methyl-3(2H)-pyridazinone [1] |
CAS Registry Number | 54709-94-3 [2] |
European Community Number | 848-491-8 [1] |
Molecular Formula | C₅H₆N₂O [2] |
Molecular Weight | 110.11 g/mol [2] |
MDL Number | MFCD09743644 [1] |
NSC Number | NSC300284 [1] |
The molecular structure of 5-Methyl-3(2H)-pyridazinone is characterized by a six-membered heterocyclic ring containing two nitrogen atoms in adjacent positions, representing the fundamental pyridazine core [3]. The compound features a methyl substituent at the 5-position and a carbonyl group at the 3-position, contributing to its classification as a pyridazinone derivative [1]. The molecular formula C₅H₆N₂O indicates the presence of five carbon atoms, six hydrogen atoms, two nitrogen atoms, and one oxygen atom [2].
The International Chemical Identifier represents the compound as InChI=1S/C5H6N2O/c1-4-2-5(8)7-6-3-4/h2-3H,1H3,(H,7,8), providing a standardized computational representation of its structure [1]. The corresponding InChI Key MMDFKVYPOQFQHP-UHFFFAOYSA-N serves as a unique identifier for database searches [1]. The Simplified Molecular Input Line Entry System notation CC1=CC(=O)NN=C1 offers a concise representation of the molecular connectivity [1].
Structural Parameter | Value |
---|---|
Exact Mass | 110.048012819 Da [1] |
Monoisotopic Mass | 110.048012819 Da [1] |
Heavy Atom Count | 8 [1] |
Formal Charge | 0 [1] |
Complexity Index | 169 [1] |
InChI | InChI=1S/C5H6N2O/c1-4-2-5(8)7-6-3-4/h2-3H,1H3,(H,7,8) [1] |
InChI Key | MMDFKVYPOQFQHP-UHFFFAOYSA-N [1] |
SMILES | CC1=CC(=O)NN=C1 [1] |
5-Methyl-3(2H)-pyridazinone exhibits distinctive physical and chemical properties that reflect its heterocyclic nature and substitution pattern [4]. The compound demonstrates hydrophilic characteristics with a calculated XLogP3-AA value of -0.3, indicating favorable water solubility compared to lipophilic environments [1]. The partition coefficient LogP value of -0.07 further confirms the compound's preference for aqueous media [4].
The molecular architecture supports hydrogen bonding interactions through one hydrogen bond donor and two hydrogen bond acceptors [1]. The topological polar surface area measures 41.5 Ų, contributing to the compound's polar character [1]. The absence of rotatable bonds (count = 0) indicates a rigid molecular framework [1]. The predicted density ranges from 1.2 ± 0.1 g/cm³, with a calculated refractive index of 1.577 [4].
Physical Property | Value |
---|---|
XLogP3-AA (Lipophilicity) | -0.3 [1] |
Partition Coefficient (LogP) | -0.07 [4] |
Hydrogen Bond Donors | 1 [1] |
Hydrogen Bond Acceptors | 2 [1] |
Rotatable Bonds | 0 [1] |
Topological Polar Surface Area | 41.5 Ų [1] |
Predicted Density | 1.2 ± 0.1 g/cm³ [4] |
Refractive Index | 1.577 [4] |
Polar Surface Area | 45.75000 [4] |
The pyridazine ring system in 5-Methyl-3(2H)-pyridazinone exhibits unique electronic properties characteristic of electron-deficient heterocycles [3] [5]. The adjacent nitrogen atoms create a distinctive electronic environment with high dipole moment character, facilitating strong π-π stacking interactions [3] [5]. This electronic configuration contributes to the compound's weak basicity compared to other nitrogen-containing heterocycles [5].
The ring system demonstrates essential planarity, which supports extended conjugation and resonance stabilization [6]. The electron distribution pattern shows electron-deficient characteristics at the nitrogen centers, while the carbonyl oxygen serves as a nucleophilic center [5]. The aromatic character of the heterocycle enables participation in various electronic interactions, including hydrogen bonding and dipole-dipole interactions [3] [5].
Electronic Property | Characteristic |
---|---|
Ring System | Six-membered heterocycle [3] |
Aromatic Character | Aromatic heterocycle [5] |
Electronic Nature | Electron-deficient [5] |
Dipole Moment | High dipole moment [5] |
Basicity | Weak basicity [5] |
π-π Stacking | Strong interactions [5] |
Hydrogen Bonding | Dual capacity [5] |
Planarity | Essentially planar [6] |
5-Methyl-3(2H)-pyridazinone exhibits keto-enol tautomerism, a fundamental characteristic of pyridazinone derivatives [7]. The compound exists predominantly in the keto form under normal conditions, designated as the 3(2H)-pyridazinone tautomer [7]. This preference for the keto form aligns with general principles governing carbonyl-containing heterocycles, where the keto tautomer typically predominates due to thermodynamic stability [8].
The tautomeric equilibrium involves the interconversion between the keto form (3(2H)-pyridazinone) and the enol form (3-hydroxypyridazine) [7]. Research on pyridazinone tautomerism demonstrates that hydroxy-pyridazines exist predominantly in the pyridazinone forms, confirming the structural preference for the keto tautomer [7]. This tautomeric behavior influences the compound's chemical reactivity and intermolecular interactions [7].
Tautomeric Aspect | Description |
---|---|
Tautomeric System | Keto-enol tautomerism [7] |
Preferred Form | Keto form (3(2H)-pyridazinone) [7] |
Alternative Form | Enol form (3-hydroxypyridazine) [7] |
Equilibrium Position | Favors keto tautomer [7] |
Structural Impact | Influences reactivity patterns [7] |
5-Methyl-3(2H)-pyridazinone belongs to the pyridazinone class of compounds, representing substituted derivatives of the parent pyridazine heterocycle [3]. The pyridazine ring system features two nitrogen atoms in the 1,2-positions of a six-membered aromatic ring, distinguishing it from other diazine isomers such as pyrimidine and pyrazine [3]. The compound specifically falls under the category of monosubstituted pyridazinones, with methyl substitution at the 5-position [3].
The heterocyclic framework consists of four carbon atoms and two nitrogen atoms arranged in a planar configuration [3]. This structural arrangement classifies the compound as a member of the azine family, specifically the 1,2-diazine subgroup [3]. The presence of the carbonyl functionality at the 3-position further categorizes it within the pyridazinone subfamily of heterocyclic compounds [3].
Classification Parameter | Category |
---|---|
Chemical Class | Pyridazinone derivative [3] |
Ring System | Six-membered heterocycle [3] |
Heteroatom Pattern | 1,2-Diazine [3] |
Substitution Type | Monosubstituted [3] |
Functional Group | Lactam (cyclic amide) [3] |
Aromatic System | Heteroaromatic compound [3] |
The compound is recognized under numerous synonyms and alternative names reflecting different nomenclature conventions and commercial designations [1]. The primary synonym 5-methylpyridazin-3-ol emphasizes the enol tautomeric form, while 5-Methylpyridazin-3(2H)-one highlights the preferred keto structure [1]. Additional systematic names include 5-Methyl-2H-pyridazin-3-one and 3-Hydroxy-5-methylpyridazine [1].
Commercial and database-specific identifiers include designations such as 3(2H)-Pyridazinone, 5-methyl- and 5-methyl-2,3-dihydropyridazin-3-one [1]. Historical nomenclature variants encompass terms like 5-Methylpyrazinone, reflecting earlier classification systems [2]. The compound appears in research literature under various abbreviated forms and chemical database codes [1].
Nomenclature Type | Alternative Name |
---|---|
Primary Synonym | 5-methylpyridazin-3-ol [1] |
Systematic Name | 5-Methyl-2H-pyridazin-3-one [1] |
Enol Form Name | 3-Hydroxy-5-methylpyridazine [1] |
Database Name | 3(2H)-Pyridazinone, 5-methyl- [1] |
Commercial Name | 5-Methyl-2H-pyridazin-3-one 98% [1] |
Historical Name | 5-Methylpyrazinone [2] |
Irritant